Cas no 2228225-79-2 (3-2-(difluoromethoxy)-3-methylphenylpyrrolidine)
3-2-(difluoromethoxy)-3-methylphenylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine
- EN300-1972525
- 3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine
- 2228225-79-2
-
- Inchi: 1S/C12H15F2NO/c1-8-3-2-4-10(9-5-6-15-7-9)11(8)16-12(13)14/h2-4,9,12,15H,5-7H2,1H3
- InChI Key: MPOFQVDWEUDQDS-UHFFFAOYSA-N
- SMILES: FC(OC1C(C)=CC=CC=1C1CNCC1)F
Computed Properties
- Exact Mass: 227.11217043g/mol
- Monoisotopic Mass: 227.11217043g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 21.3Ų
3-2-(difluoromethoxy)-3-methylphenylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1972525-0.05g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1972525-0.1g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1972525-0.25g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1972525-0.5g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1972525-1.0g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1972525-2.5g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1972525-5.0g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1972525-10.0g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1972525-1g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1972525-5g |
3-[2-(difluoromethoxy)-3-methylphenyl]pyrrolidine |
2228225-79-2 | 5g |
$3977.0 | 2023-09-16 |
3-2-(difluoromethoxy)-3-methylphenylpyrrolidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine
Introduction to Compound with CAS No. 2228225-79-2 and Product Name: 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine
The compound with the CAS number 2228225-79-2 and the product name 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both a difluoromethoxy group and a methylphenylpyrrolidine core suggests a multifaceted chemical profile that could be exploited for the development of novel therapeutic agents.
Recent research in the area of heterocyclic compounds has highlighted the importance of pyrrolidine scaffolds in drug design. Pyrrolidine derivatives are known for their ability to modulate various biological pathways, making them valuable candidates for pharmacological intervention. The specific substitution pattern in 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine, particularly the incorporation of a difluoromethoxy group, is expected to influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance metabolic stability while also potentially improving binding affinity to biological targets.
In the context of current pharmaceutical research, the difluoromethoxy group is of particular interest due to its ability to enhance lipophilicity and metabolic resistance. This feature is often leveraged in the design of drugs that require prolonged circulation or resistance to enzymatic degradation. The methylphenylpyrrolidine core, on the other hand, provides a rigid framework that can be fine-tuned to optimize interactions with biological receptors. Such structural elements are crucial for achieving high selectivity and efficacy in drug development.
One of the most compelling aspects of 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine is its potential as a lead compound for further derivatization. Medicinal chemists often use such compounds as starting points for structure-activity relationship (SAR) studies, where subtle modifications are made to evaluate their impact on biological activity. The combination of a difluoromethoxy group and a methylphenylpyrrolidine core offers a rich chemical space for exploration, enabling the development of analogs with tailored properties.
Recent studies have demonstrated that pyrrolidine derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The specific arrangement of functional groups in 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine may contribute to its potential as an anti-inflammatory agent, particularly by interacting with cyclooxygenase (COX) enzymes or other inflammatory pathways. Additionally, the presence of a difluoromethoxy group could enhance its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) therapies.
The synthesis of 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine involves complex organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the desired pyrrolidine core. These synthetic strategies ensure high yields and purity, which are essential for further biological evaluation.
In conclusion, 3-2-(difluoromethoxy)-3-methylphenylpyrrolidine represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a difluoromethoxy group and a methylphenylpyrrolidine core offers numerous opportunities for further exploration and development. As research in heterocyclic chemistry continues to advance, compounds like this are likely to play a crucial role in the discovery of new therapeutic agents.
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